molecular formula C10H16N2OS B2970786 1-{bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea CAS No. 282715-63-3

1-{bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea

Cat. No.: B2970786
CAS No.: 282715-63-3
M. Wt: 212.31
InChI Key: TZACMRYOUIUTFX-UHFFFAOYSA-N
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Description

1-{Bicyclo[221]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea is a compound that features a bicyclic structure with a thiourea functional group

Preparation Methods

The synthesis of 1-{bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylamine with 2-hydroxyethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar compounds to 1-{bicyclo[2.2.1]hept-5-en-2-yl}-3-(2-hydroxyethyl)thiourea include:

    Bicyclo[2.2.1]hept-5-en-2-ylamine: A precursor in the synthesis of the target compound.

    2-Hydroxyethyl isothiocyanate: Another precursor used in the synthesis.

    Bicyclo[2.2.1]hept-5-en-2-ylthiourea: A related compound with similar structural features but lacking the hydroxyethyl group.

The uniqueness of this compound lies in its combination of the bicyclic structure and the thiourea functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c13-4-3-11-10(14)12-9-6-7-1-2-8(9)5-7/h1-2,7-9,13H,3-6H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZACMRYOUIUTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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